3-(Aminomethyl)-4-fluorophenol Hydrobromide
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Overview
Description
3-(Aminomethyl)-4-fluorophenol Hydrobromide is a chemical compound that features a fluorine atom substituted on the phenol ring and an aminomethyl group attached to the third position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorophenol Hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol as the starting material.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-fluorophenol Hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-4-fluorophenol Hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-fluorophenol Hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-4-chlorophenol Hydrobromide: Similar structure but with a chlorine atom instead of fluorine.
3-(Aminomethyl)-4-bromophenol Hydrobromide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(Aminomethyl)-4-fluorophenol Hydrobromide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a valuable compound in drug design and other applications.
Properties
Molecular Formula |
C7H9BrFNO |
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Molecular Weight |
222.05 g/mol |
IUPAC Name |
3-(aminomethyl)-4-fluorophenol;hydrobromide |
InChI |
InChI=1S/C7H8FNO.BrH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
InChI Key |
MYWMBQUEHNCTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)F.Br |
Origin of Product |
United States |
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